molecular formula C15H19NO5 B6646827 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid

4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid

Cat. No. B6646827
M. Wt: 293.31 g/mol
InChI Key: USLDZZHRQBUWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid, also known as MOCA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MOCA is a synthetic compound that is used in various applications, including biochemistry, pharmacology, and medicinal chemistry. In

Mechanism of Action

4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid works by binding to specific enzymes and proteins, leading to changes in their activity and function. 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid is particularly effective at inhibiting proteases, which are enzymes that break down proteins. By inhibiting proteases, 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid can prevent the progression of various diseases that are characterized by abnormal protein breakdown.
Biochemical and Physiological Effects:
4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid has been shown to have a range of biochemical and physiological effects, including its ability to inhibit proteases and enzymes involved in the progression of various diseases. Additionally, 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid is its ability to selectively bind to specific enzymes and proteins, making it a valuable tool for studying their function and activity. However, one limitation of 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid is its complex synthesis method, which can make it difficult to obtain high yields and purity.

Future Directions

There are several future directions for 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid research, including its use in the development of new drugs and therapies for various diseases. Additionally, 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid may have applications in the field of biosensors, where it could be used to detect specific proteins and enzymes in biological samples. Finally, further research is needed to explore the full range of biochemical and physiological effects of 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid has a wide range of applications, including its use as a fluorescent probe, substrate for enzymes, and in the development of new drugs and therapies. 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid works by selectively binding to specific enzymes and proteins, leading to changes in their activity and function. While 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid has several advantages, including its ability to selectively bind to specific enzymes and proteins, its complex synthesis method can make it challenging to obtain high yields and purity. Nonetheless, 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid has significant potential for future research and development in the field of biochemistry and pharmacology.

Synthesis Methods

4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid is synthesized through a multistep process that involves the reaction of 2-methoxybenzoyl chloride with 4-aminomethyl-2-oxazolidinone. This reaction results in the formation of the intermediate product, which is then treated with sodium hydroxide to yield 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid. The overall synthesis method is complex and requires careful attention to detail to achieve high yields and purity.

Scientific Research Applications

4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid has a wide range of scientific research applications, including its use as a fluorescent probe for the detection of proteins and enzymes. 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid is also used as a substrate for various enzymes, including chymotrypsin, trypsin, and thrombin. Additionally, 4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid is used in the development of new drugs and therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4-[[(2-methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-20-12-5-3-2-4-11(12)13(17)16-10-15(14(18)19)6-8-21-9-7-15/h2-5H,6-10H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLDZZHRQBUWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2(CCOCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(2-Methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.